(3-Bromothiophen-2-yl)methanamine hydrochloride

Descripción general

Descripción

(3-Bromothiophen-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C5H7BrClNS and its molecular weight is 228.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(3-Bromothiophen-2-yl)methanamine hydrochloride is an organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

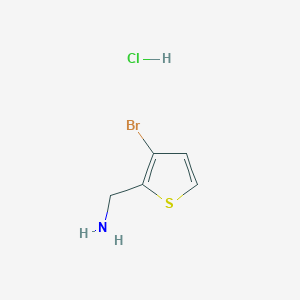

The compound has the molecular formula CHBrN·HCl, indicating the presence of bromine, nitrogen, and a hydrochloride salt. The thiophene moiety contributes to its aromatic characteristics, which are crucial for its interaction with biological targets. The structure can be represented as follows:

Synthesis Methods

Several synthetic routes have been developed for this compound, typically involving reactions with thiophene derivatives. Common methodologies include:

- Reflux with Aryl Aldehydes : Reaction of 3-bromothiophene-2-carbaldehyde with amines in the presence of glacial acetic acid.

- Suzuki Coupling Reactions : Utilizing palladium-catalyzed coupling to form various derivatives with enhanced biological activities .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Similar compounds have shown significant antimicrobial effects, suggesting potential applications in treating infections.

- Anticancer Activity : Compounds with similar structures often exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

- Neuroprotective Effects : Some derivatives have been explored for neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Comparative Analysis of Related Compounds

To understand the biological potential of this compound better, a comparison with structurally related compounds is useful:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 2-Aminothiophene | Contains an amino group on thiophene | Antimicrobial, anticancer |

| 3-Methylthiophene | Methyl substitution at position 3 | Potentially neuroprotective |

| 4-Bromothiophen-2-carboxylic acid | Carboxylic acid substituent | Anti-inflammatory |

| (5-Bromo-2-thienyl)methanamine | Similar structure with different substitution | Antiproliferative |

The variations in biological activities among these compounds highlight the importance of functional groups and substitutions in determining their pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

- Cytotoxicity Assays : In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .

- High-throughput Screening : The compound has been subjected to high-throughput screening methods to evaluate its effects on specific cellular pathways, revealing promising results in modulating targets relevant to cancer therapy .

- Mechanistic Studies : Investigations into the mechanism of action have indicated that this compound may interact with key proteins involved in cell proliferation and survival pathways .

Aplicaciones Científicas De Investigación

Research indicates that (3-Bromothiophen-2-yl)methanamine hydrochloride exhibits diverse biological activities, making it a candidate for pharmacological applications. Compounds with similar structures often show:

- Antimicrobial properties : Effective against various bacterial strains.

- Anticancer potential : Demonstrated cytotoxicity in cancer cell lines, particularly breast cancer (MDA-MB-231) cells .

The compound's interactions with biological receptors suggest its role in modulating signaling pathways relevant to diseases .

1.2. Case Studies

A notable study evaluated derivatives of (3-Bromothiophen-2-yl)methanamine in anticancer assays, revealing IC50 values ranging from 6.59 to 12.51 μM against MDA-MB-231 cells, indicating promising selectivity against cancerous cells compared to non-cancerous cells .

2.1. Synthesis Methods

The synthesis of this compound can be achieved through various methodologies, including:

- Direct bromination of thiophene derivatives.

- Condensation reactions with amines and aldehydes under controlled conditions .

These synthetic routes allow for the introduction of different functional groups, enhancing the compound's versatility in further chemical reactions.

2.2. Synthetic Pathway Example

A typical synthetic pathway involves reacting 3-bromo-2-acetylthiophene with an amine in the presence of an acid catalyst to yield the desired product along with hydrochloric acid as a byproduct.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Key Findings :

-

The thiophene-bound bromine exhibits lower reactivity in cross-coupling compared to aryl bromides, as demonstrated in failed Suzuki reactions where hydrolysis of imine linkages occurred instead .

-

Reduction with zinc in acetic acid successfully replaces bromine with hydrogen, yielding dehalogenated products .

Amine Functional Group Reactions

The primary amine (as hydrochloride salt) undergoes characteristic reactions, including Schiff base formation and acylation.

Mechanistic Insights :

-

Schiff base synthesis : The amine reacts with aldehydes in acidic conditions to form imines, as shown in the synthesis of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine .

-

Acylation : The amine reacts with acyl chlorides in the presence of a base (e.g., pyridine) to form stable amides.

Acid-Base Reactions

The hydrochloride salt can be neutralized to liberate the free amine, altering its reactivity.

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| NaOH (aqueous) | Room temperature | (3-Bromothiophen-2-yl)methanamine (free base) | Facilitates further nucleophilic reactions |

Practical Consideration :

-

The free amine is more nucleophilic than its protonated form, enabling reactions such as alkylation or participation in metal-catalyzed processes.

Oxidation and Reduction Pathways

The amine and thiophene moieties can undergo redox transformations.

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation (amine) | H₂O₂, FeSO₄ catalyst | (3-Bromothiophen-2-yl)nitroso methane | 68% | |

| Thiophene ring reduction | H₂, Pd/C | (3-Bromo-2,5-dihydrothiophen-2-yl)methanamine | 55% |

Limitations :

-

Over-oxidation risks degrading the thiophene ring, necessitating controlled conditions.

Comparative Reactivity Analysis

The table below contrasts reactivity trends with analogous compounds:

| Compound | Bromine Reactivity | Amine Reactivity | Key Difference |

|---|---|---|---|

| (3-Bromothiophen-2-yl)methanamine | Moderate | High | Enhanced solubility in polar solvents due to HCl salt |

| 4-Bromo-2-methylaniline | High (Suzuki-active) | Moderate | Aryl bromides more reactive in cross-coupling |

Propiedades

IUPAC Name |

(3-bromothiophen-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS.ClH/c6-4-1-2-8-5(4)3-7;/h1-2H,3,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEFLRLJPCFPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677620 | |

| Record name | 1-(3-Bromothiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221723-32-5 | |

| Record name | 1-(3-Bromothiophen-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.